4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile
Description
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile is a biphenyl-based boronate ester featuring a nitrile substituent at the 3-position of the biphenyl core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4'-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity with aryl halides under palladium catalysis . The nitrile group enhances electron-withdrawing properties, improving stability and directing reactivity in synthetic pathways. It is commonly employed in pharmaceuticals, organic electronics, and materials science, particularly in synthesizing conjugated polymers for optoelectronic devices .
Properties
Molecular Formula |
C19H20BNO2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-10-8-15(9-11-17)16-7-5-6-14(12-16)13-21/h5-12H,1-4H3 |
InChI Key |
UVQBKKCHQUDPJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group is often achieved through a borylation reaction. This can be done using a palladium catalyst to facilitate the formation of the boronate ester.
Nitrile Introduction: The carbonitrile group can be introduced through a substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a nitrile group.
Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include boronic acids, amines, and coupled biphenyl derivatives.
Scientific Research Applications
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile exerts its effects involves the interaction of its functional groups with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Symmetrical vs. Unsymmetrical Boronates: The target compound’s unsymmetrical design (3-CN, 4'-B(pin)) contrasts with symmetrical analogs like 4,4'-bis-B(pin) biphenyl . The nitrile group enhances electronic polarization, improving charge transport in OLEDs compared to non-polar analogs . Bis-boronates (e.g., 3,3'-bis-B(pin)) exhibit higher reactivity in dual Suzuki couplings but require stricter stoichiometric control .
Substituent Effects: Electron-withdrawing groups (e.g., CN, CHO) increase oxidative stability but reduce solubility in non-polar solvents. For example, the aldehyde derivative (4-CHO, 4'-B(pin)) is more reactive toward nucleophilic addition than the nitrile analog . Methyl or carboxylate substituents (e.g., 3-COOCH3) improve solubility in polar aprotic solvents, favoring pharmaceutical applications .
Synthetic Yields :
- The target compound achieves yields of 67–88% in Pd-catalyzed couplings, comparable to analogs like 4,4'-bis-B(pin) biphenyl (73%) . Lower yields in bis-boronates (65–75%) stem from steric hindrance during coupling .
Performance in Cross-Coupling Reactions
Table 2: Reactivity Comparison in Suzuki-Miyaura Couplings
Key Findings:
- The nitrile group in the target compound accelerates oxidative addition with electron-deficient aryl bromides, achieving 85–90% yields under mild conditions .
- Carboxylate-substituted analogs require harsher conditions (e.g., XPhos ligand) for less reactive aryl chlorides, leading to longer reaction times (24 h) .
- Aldehyde-functionalized boronates show superior reactivity with aryl triflates (88% yield in 8 h) due to enhanced electrophilicity .
Table 3: Performance in OLEDs and Conjugated Polymers
Analysis:
- The target compound’s nitrile group improves electron injection in OLEDs, achieving 0.12 cm²/V·s mobility, outperforming carbazole-based hosts (18 cd/A) in stability .
- Bis-boronates like 4,4'-bis-B(pin) biphenyl enable efficient donor-acceptor polymer synthesis for dye-sensitized solar cells (DSSCs), reaching 8.2% efficiency .
Biological Activity
The compound 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21BO3
- Molecular Weight : 296.17 g/mol
- CAS Number : 760989-91-1
- Purity : ≥98% (by GC) .
The biological activity of this compound may be attributed to its interaction with various molecular targets in biological systems. Specifically:
- Kinase Inhibition : Preliminary studies suggest that derivatives of dioxaborolane compounds can inhibit key kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on GSK-3β and IKK-β kinases .
- Receptor Modulation : The compound may also interact with nuclear receptors such as the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes .
In Vitro Studies
Research has demonstrated that the compound exhibits significant biological activities in vitro. Notable findings include:
- Cytotoxicity and Cell Viability : In cell line studies, certain analogs showed reduced cytotoxicity compared to standard compounds, indicating a favorable safety profile .
- Anti-inflammatory Effects : Some studies have reported that related compounds can suppress the production of pro-inflammatory cytokines in lipopolysaccharide-induced models .
In Vivo Studies
Limited in vivo data are available; however, compounds with similar structural characteristics have shown promising results in animal models:
- Tumor Growth Inhibition : In animal studies involving tumor models, certain dioxaborolane derivatives have been observed to inhibit tumor growth effectively .
Table 1: Summary of Biological Activities
Case Studies
- Case Study 1: GSK-3β Inhibition
- Case Study 2: Anti-inflammatory Properties
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm the biphenyl backbone and boronate ester integration. The cyano group at C3 appears as a sharp singlet (~110 ppm in ) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHBNO: calculated 325.16 g/mol) .
- IR Spectroscopy : A strong absorption band near 2220 cm confirms the nitrile group .
How can reaction conditions be optimized to minimize by-products during synthesis?
Q. Advanced
- Catalyst Selection : Use Pd(dppf)Cl (as in ) for enhanced stability and reduced homocoupling by-products compared to Pd(PPh) .
- Solvent and Base : 1,4-Dioxane with triethylamine minimizes hydrolysis of the boronate ester. Avoid polar aprotic solvents (e.g., DMF) to prevent cyano group side reactions .
- Temperature Control : Maintain 80–90°C to balance reaction rate and boronate ester stability .
What strategies address competing coupling pathways in Suzuki-Miyaura reactions involving this compound?
Q. Advanced
- Ligand Screening : Bulky ligands (e.g., SPhos) suppress undesired β-hydride elimination, common in electron-deficient aryl halides .
- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of boronate ester to aryl halide to favor cross-coupling over homocoupling .
- Monitoring Reaction Progress : Employ TLC or in situ NMR to detect boronate ester consumption and intermediate formation .
How can researchers resolve discrepancies in reported yields when using different palladium catalysts?
Q. Data Contradiction Analysis
- Catalyst-Ligand Pairing : reports higher yields with Pd(dppf)Cl due to its air stability and tolerance for nitrile groups. In contrast, Pd(OAc) with PPh may degrade under harsh conditions, leading to lower yields.
- Reaction Scale : Bench-scale reactions (e.g., 10 mmol in ) often show higher reproducibility than micro-scale setups due to better heat/mass transfer .
- By-product Identification : Use LC-MS to detect deboronation or cyano group hydrolysis, which vary with catalyst choice .
What are the stability considerations for this boronate ester under varying storage conditions?
Q. Advanced
- Moisture Sensitivity : The dioxaborolane ring is prone to hydrolysis. Store under inert gas (N/Ar) at –20°C with desiccants .
- Light Exposure : UV radiation can degrade the nitrile group. Use amber vials for long-term storage .
- Thermal Stability : Decomposition above 150°C (DSC data) limits high-temperature applications .
How does the electronic nature of the biphenyl system influence reactivity in cross-coupling?
Q. Advanced
- Electron-Withdrawing Effects : The C3-cyano group activates the aryl halide for oxidative addition but may deactivate the boronate ester. Use electron-rich palladium catalysts (e.g., PdCl(dtbpf)) to balance electronic effects .
- Steric Hindrance : The 3-cyano substituent may slow transmetallation. Increase reaction time or temperature (e.g., 100°C for 24 hours) .
What purification challenges arise from synthetic by-products, and how are they addressed?
Q. Methodological Focus
- By-product Removal : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates unreacted boronate ester (R ~0.6) from the product (R ~0.4) .
- Crystallization : Recrystallize from ethanol/water (7:3) to eliminate polymeric palladium residues .
- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) to quantify purity (>98% for biological assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
